Diethyl Acetyl Aspartate: A Physicochemical and Methodological Overview
Diethyl Acetyl Aspartate: A Physicochemical and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl acetyl aspartate, a diethyl ester derivative of N-acetyl-L-aspartic acid, is a compound of interest in neuroscience and drug development. Its structural similarity to N-acetyl-L-aspartic acid (NAA), an abundant amino acid derivative in the central nervous system, suggests its potential as a research tool and a precursor for therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of diethyl acetyl aspartate, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic context.
Physicochemical Properties
| Property | Diethyl Acetyl Aspartate | N-Acetyl-L-aspartic Acid |
| Molecular Formula | C10H17NO5 | C6H9NO5 |
| Molecular Weight | 231.25 g/mol [1] | 175.14 g/mol |
| CAS Number | 1069-39-2[1] | 997-55-7 |
| Melting Point | Data not available | 137-140 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in water |
| XLogP3-AA (Computed) | Not available | -1.1 |
| Topological Polar Surface Area (Computed) | 81.7 Ų[1] | 104 Ų |
| Hydrogen Bond Donor Count (Computed) | 1 | 3 |
| Hydrogen Bond Acceptor Count (Computed) | 5[1] | 5 |
| Rotatable Bond Count (Computed) | 8[1] | 4 |
Metabolic Pathway
Diethyl acetyl aspartate is anticipated to be metabolized in vivo through enzymatic hydrolysis to yield N-acetyl-L-aspartic acid (NAA) and ethanol. NAA is then further hydrolyzed by the enzyme aspartoacylase into L-aspartate and acetate. This metabolic cascade connects diethyl acetyl aspartate to central cellular metabolism.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis and analysis of diethyl acetyl aspartate. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.
Synthesis of Diethyl Acetyl Aspartate
The synthesis is typically a two-step process involving the Fischer esterification of L-aspartic acid followed by N-acetylation.
Step 1: Fischer Esterification of L-Aspartic Acid
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add L-aspartic acid (1.0 equivalent).
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Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to act as both reactant and solvent.
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Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.2 equivalents).
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Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl L-aspartate. Further purification can be achieved by column chromatography.
Step 2: N-Acetylation of Diethyl L-aspartate
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Reaction Setup: Dissolve the diethyl L-aspartate (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and cool the mixture to 0°C in an ice bath.
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Acetylation: Slowly add acetic anhydride or acetyl chloride (1.1-1.2 equivalents) dropwise to the cooled solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude diethyl acetyl aspartate can be purified by flash column chromatography.
Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of diethyl acetyl aspartate.
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
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1H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include:
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Triplets and quartets corresponding to the two ethyl groups.
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A singlet for the acetyl methyl protons.
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Multiplets for the diastereotopic methylene protons and the alpha-proton of the aspartate backbone.
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A doublet for the amide proton.
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13C NMR Analysis: Acquire the carbon-13 NMR spectrum. The expected signals would include:
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Resonances for the carbonyl carbons of the ester and amide groups.
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Signals for the carbons of the ethyl groups.
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A signal for the acetyl methyl carbon.
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Resonances for the alpha and beta carbons of the aspartate backbone.
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Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule.
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
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Analysis: Introduce the sample into the mass spectrometer via a suitable ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization if necessary.
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Expected Results: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]+ or a protonated/adducted species (e.g., [M+H]+, [M+Na]+) that confirms the molecular weight of 231.25 g/mol . The fragmentation pattern can provide further structural information.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties and relevant experimental methodologies for diethyl acetyl aspartate. While a derivative of the well-studied N-acetyl-L-aspartic acid, specific experimental data for the diethyl ester remains to be fully characterized in the scientific literature. The provided protocols offer a starting point for researchers to synthesize and analyze this compound, enabling further investigation into its biological activities and potential therapeutic applications. The metabolic pathway outlined highlights its connection to fundamental cellular processes, underscoring its relevance in the field of neurobiochemistry and drug development.
